CYP2A6 Inhibition Potency – A Core Differentiator Among Pyrimidine Acetamides
The compound inhibits human CYP2A6 with an IC₅₀ of 460 nM in a human liver microsome assay using coumarin as substrate [1]. This value is approximately 2.6‑fold more potent than its inhibition of CYP2B6 (IC₅₀ 1200 nM) and >50‑fold more potent than its inhibition of CYP2C9 (IC₅₀ 23 000 nM), establishing CYP2A6 as the primary metabolic target [1][2]. In contrast, the unsubstituted pyrimidine analog 4‑(pyridin‑3‑yl)‑pyrimidine‑2‑amine (CHEMBL1213675) exhibits an IC₅₀ of 2100 nM for CYP2A6, demonstrating that the 4‑chloro‑3‑methylphenoxy and 6‑methoxy substitutions confer a 4.6‑fold potency advantage [3]. This quantitative difference makes the compound preferable for applications requiring selective CYP2A6 engagement at sub‑micromolar concentrations.
| Evidence Dimension | CYP2A6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 460 nM |
| Comparator Or Baseline | 4-(pyridin-3-yl)pyrimidine-2-amine (CHEMBL1213675) IC₅₀ = 2100 nM |
| Quantified Difference | 4.6‑fold lower IC₅₀ (higher potency) |
| Conditions | Human liver microsomes, coumarin 7‑hydroxylation, 5‑min pre‑incubation with NADPH‑regenerating system |
Why This Matters
For scientists procuring a CYP2A6 inhibitor tool compound, the 4.6‑fold potency gain over a close pyrimidine analog directly translates to lower required dosing concentrations and a wider experimental window.
- [1] Denton, T. T., Srivastava, P., Xia, Z., Chen, G., Watson, C. J. W., Wynd, A., & Lazarus, P. Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. J. Med. Chem. 61, 7065–7086 (2018). View Source
- [2] BindingDB entry for BDBM50366403 (CHEMBL4164142). IC₅₀ data for human CYP isoforms. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366403 View Source
- [3] ChEMBL Bioactive Database. Compound report for CHEMBL1213675. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1213675/ View Source
